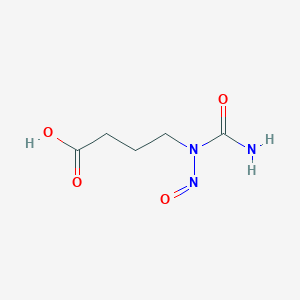
N-(3-Carboxypropyl)-N-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Carboxypropyl)-N-nitrosourea (CPNU) is a chemical compound that is widely used in scientific research for its unique properties. CPNU belongs to the nitrosourea family of compounds, which are known for their anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-(3-Carboxypropyl)-N-nitrosourea is not fully understood. However, it is believed that N-(3-Carboxypropyl)-N-nitrosourea works by damaging the DNA of cancer cells, which leads to their death. N-(3-Carboxypropyl)-N-nitrosourea is also believed to inhibit the growth and division of cancer cells.
Effets Biochimiques Et Physiologiques
N-(3-Carboxypropyl)-N-nitrosourea has several biochemical and physiological effects. It has been shown to be toxic to cancer cells, but it can also be toxic to healthy cells. N-(3-Carboxypropyl)-N-nitrosourea can cause DNA damage, which can lead to mutations and cancer. In addition, N-(3-Carboxypropyl)-N-nitrosourea can cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Carboxypropyl)-N-nitrosourea has several advantages for lab experiments. It is a well-established compound that has been used for many years in scientific research. N-(3-Carboxypropyl)-N-nitrosourea is also relatively easy to synthesize, which makes it accessible to many researchers. However, N-(3-Carboxypropyl)-N-nitrosourea can be toxic to healthy cells, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the use of N-(3-Carboxypropyl)-N-nitrosourea in scientific research. One direction is the development of new anti-cancer drugs based on the structure of N-(3-Carboxypropyl)-N-nitrosourea. Another direction is the investigation of the mechanism of action of N-(3-Carboxypropyl)-N-nitrosourea. This could lead to a better understanding of how N-(3-Carboxypropyl)-N-nitrosourea works and how it can be used to treat cancer. Finally, there is a need for more research on the toxicity of N-(3-Carboxypropyl)-N-nitrosourea, especially in healthy cells. This could lead to the development of safer compounds that have similar anti-cancer properties.
Méthodes De Synthèse
N-(3-Carboxypropyl)-N-nitrosourea can be synthesized by reacting 3-chloropropionic acid with sodium nitrite and hydrochloric acid. The resulting compound is then reacted with N,N-dimethylformamide to form N-(3-Carboxypropyl)-N-nitrosourea. The synthesis method of N-(3-Carboxypropyl)-N-nitrosourea is well-established and has been used for many years in scientific research.
Applications De Recherche Scientifique
N-(3-Carboxypropyl)-N-nitrosourea is widely used in scientific research for its anti-cancer properties. It has been shown to be effective against a variety of cancers, including brain tumors, breast cancer, and lung cancer. N-(3-Carboxypropyl)-N-nitrosourea is also used in the treatment of glioblastoma, a type of brain cancer. In addition, N-(3-Carboxypropyl)-N-nitrosourea is used in the development of new anti-cancer drugs.
Propriétés
Numéro CAS |
108278-72-4 |
|---|---|
Nom du produit |
N-(3-Carboxypropyl)-N-nitrosourea |
Formule moléculaire |
C5H9N3O4 |
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
4-[carbamoyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C5H9N3O4/c6-5(11)8(7-12)3-1-2-4(9)10/h1-3H2,(H2,6,11)(H,9,10) |
Clé InChI |
TUKBNBLHKLAQIG-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)CN(C(=O)N)N=O |
SMILES canonique |
C(CC(=O)O)CN(C(=O)N)N=O |
Autres numéros CAS |
108278-72-4 |
Synonymes |
N-(3-Carboxypropyl)-N-nitrosourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



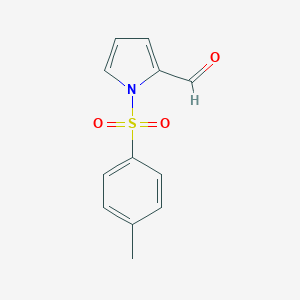
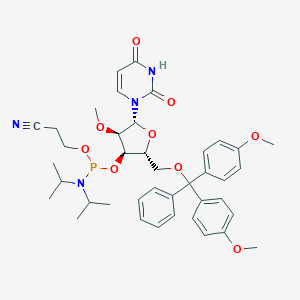
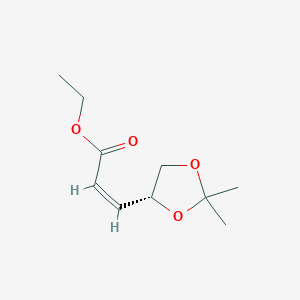
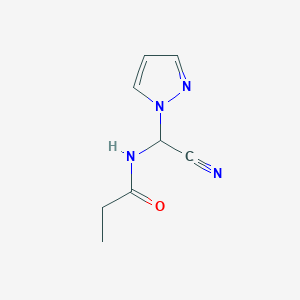
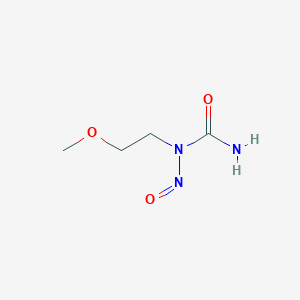
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)
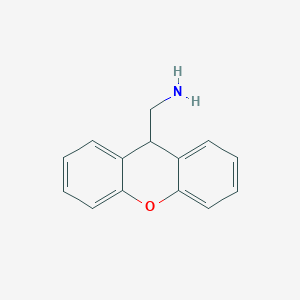
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)

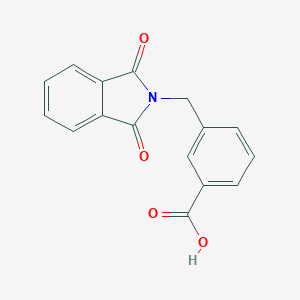
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
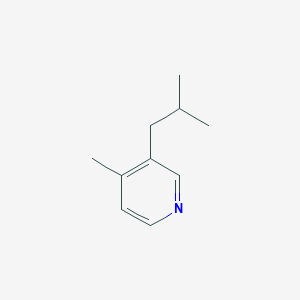
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
